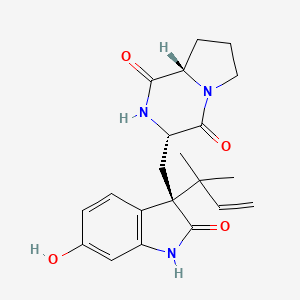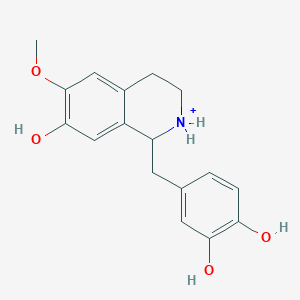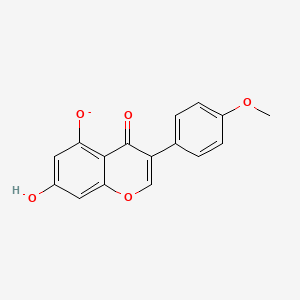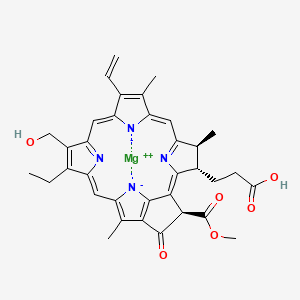
7(1)-Hydroxychlorophyllide a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(1)-hydroxychlorophyllide a is a chlorophyllide, a dicarboxylic acid monoester and a methyl ester. It derives from a chlorophyllide a. It is a conjugate acid of a 7(1)-hydroxychlorophyllide a(1-).
Aplicaciones Científicas De Investigación
Enzymatic Functions and Photosynthesis
7-Hydroxymethyl chlorophyll a reductase is a pivotal enzyme involved in the chlorophyll cycle, crucial for the processes of greening, acclimation to light intensity, and senescence in plants. The enzyme facilitates the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a, utilizing ferredoxin, and contains flavin adenine dinucleotide and an iron-sulfur center for its functioning. This conversion is an integral part of the chlorophyll cycle, playing a significant role in the interconversion of chlorophyll a and chlorophyll b. The identification and characterization of this enzyme have shed light on the sophisticated mechanisms plants use to adapt to their environment and manage their internal processes (Meguro et al., 2011). Additionally, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase were elucidated, revealing its role in efficiently balancing the chlorophyll a/b ratio, essential for photosynthesis and the degradation of light-harvesting complexes. The enzyme employs a proton-activated electron transfer mechanism, suggesting its evolutionary significance and its similarity with certain hydrogenases (Xiao Wang & Lin Liu, 2016).
Pathway of Chlorophyll b Degradation
The degradation pathway of chlorophyll b to chlorophyll a is crucial for avoiding cell death during plant senescence. This degradation involves the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase, highlighting the importance of proper chlorophyll b degradation. In instances where chlorophyll b is not adequately degraded, particularly when contained within core antenna complexes, the accumulation of intermediary products can lead to cell necrosis. This underscores the significance of the enzymatic conversion processes in maintaining plant cell health and the efficient operation of photosynthetic machinery (Shimoda et al., 2012).
Propiedades
Nombre del producto |
7(1)-Hydroxychlorophyllide a |
|---|---|
Fórmula molecular |
C35H34MgN4O6 |
Peso molecular |
631 g/mol |
Nombre IUPAC |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethyl)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-13,16,20,31,40H,1,8-10,14H2,2-6H3,(H3,36,37,38,39,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
Clave InChI |
QCWXXDQFRHDXNM-IEEIVXFASA-L |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)CO.[Mg+2] |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)CO.[Mg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




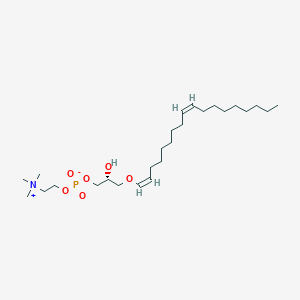
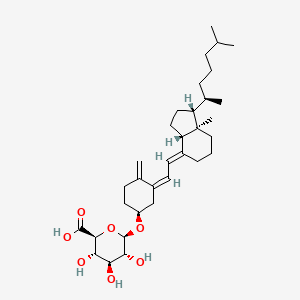



![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
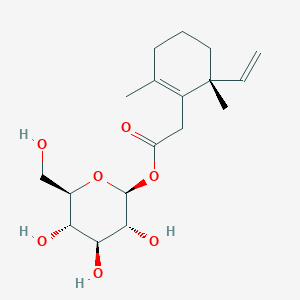

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
